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  • Product: N-(4-aminophenyl)-2-chloro-N-methylAcetamide
  • CAS: 855860-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-aminophenyl)-2-chloro-N-methylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(4-aminophenyl)-2-chloro-N-methylacet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(4-aminophenyl)-2-chloro-N-methylacetamide, a key intermediate in pharmaceutical manufacturing. Drawing upon established chemical principles and available data, this document aims to be an essential resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Molecular Structure

N-(4-aminophenyl)-2-chloro-N-methylacetamide is a substituted aromatic amide with the chemical formula C₉H₁₁ClN₂O.[1][2] Its structure features a central N-methyl acetamide group where the nitrogen is attached to a p-aminophenyl ring and the acetyl group is substituted with a chlorine atom.

Systematic IUPAC Name: N-(4-aminophenyl)-2-chloro-N-methylacetamide[1]

Molecular Structure:

Figure 1: 2D structure of N-(4-aminophenyl)-2-chloro-N-methylacetamide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in synthesis and formulation.

PropertyValueSource
CAS Number 855860-75-2[1][2]
Molecular Formula C₉H₁₁ClN₂O[1][2]
Molecular Weight 198.65 g/mol [1]
Appearance Light brown powder[2]
Melting Point Not experimentally determined. Estimated to be in the range of other substituted N-phenylacetamides (e.g., 2-chloro-N-methyl-N-phenylacetamide: 66-68 °C).[3]N/A
Solubility Soluble in water. Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform based on the properties of the related compound N-Methylacetamide.[4]N/A
SMILES CN(C(=O)CCl)c1ccc(N)cc1[1][2]
InChI InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3[1]

Synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide

The synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide can be approached through a multi-step process, typically starting from p-nitroaniline. The general strategy involves the chloroacetylation of the amino group, followed by methylation of the resulting amide, and finally, reduction of the nitro group to an amine.

Proposed Synthetic Pathway:

Synthesis_Pathway A p-Nitroaniline B 2-Chloro-N-(4-nitrophenyl)acetamide A->B Chloroacetyl chloride C 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide B->C Methylating agent (e.g., Dimethyl sulfate) D N-(4-aminophenyl)-2-chloro-N-methylacetamide C->D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Figure 2: Proposed synthetic pathway for N-(4-aminophenyl)-2-chloro-N-methylacetamide.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of related compounds and provides a robust starting point for laboratory preparation.

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

This step involves the acylation of p-nitroaniline with chloroacetyl chloride.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve p-nitroaniline in a suitable solvent such as ethyl acetate or dichloromethane.

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of chloroacetyl chloride dropwise, maintaining the temperature below 10 °C. The addition of a base, such as triethylamine or pyridine, is necessary to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

This step involves the methylation of the amide nitrogen.

  • Reaction Setup: Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide from the previous step in a suitable aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Methylation: Add a base, such as potassium carbonate, to the solution. Then, add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate out and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide

The final step is the reduction of the nitro group to an amine.

  • Reaction Setup: Dissolve 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in a suitable solvent such as ethanol or acetic acid.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature until the theoretical amount of hydrogen is consumed.

    • Method B (Metal/Acid Reduction): Add a metal such as iron powder or tin(II) chloride to the solution. Then, slowly add a mineral acid like hydrochloric acid while stirring. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • For Metal/Acid Reduction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be purified by column chromatography or recrystallization to yield N-(4-aminophenyl)-2-chloro-N-methylacetamide.[5]

Spectral Data and Characterization

While specific, publicly available spectra for N-(4-aminophenyl)-2-chloro-N-methylacetamide are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.5-7.5 ppm. - Methylene protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm. - Methyl protons (-NCH₃): A singlet around δ 3.2-3.5 ppm. - Amine protons (-NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic carbons: Signals in the aromatic region (δ 110-150 ppm). - Methylene carbon (-CH₂Cl): A signal around δ 40-45 ppm. - Methyl carbon (-NCH₃): A signal around δ 35-40 ppm.
FT-IR (cm⁻¹) - N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹. - C-N stretching: Around 1200-1350 cm⁻¹. - C-Cl stretching: A band in the region of 600-800 cm⁻¹. - Aromatic C-H and C=C stretching: Bands in their characteristic regions.[3]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z ≈ 198 (for ³⁵Cl) and an isotopic peak (M+2) at m/z ≈ 200 (for ³⁷Cl) with an approximate ratio of 3:1. - Common fragmentation patterns would involve the loss of the chloromethyl group and other characteristic fragments.[3]

Chemical Reactivity and Stability

The reactivity of N-(4-aminophenyl)-2-chloro-N-methylacetamide is primarily dictated by the chloroacetamide and the aromatic amine functionalities.

  • Nucleophilic Substitution at the α-Carbon: The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of various functional groups, a key feature in its utility as a synthetic intermediate.[6]

  • Reactions of the Aromatic Amine: The primary amino group on the phenyl ring can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer reactions, or acylation and alkylation.

  • Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents. Hydrolysis of the amide bond can occur under harsh acidic or basic conditions.

Reactivity Flowchart:

Reactivity A N-(4-aminophenyl)-2-chloro-N-methylacetamide B Nucleophilic Substitution Product (e.g., with R-NH₂) A->B Nucleophile (Nu⁻) C Diazonium Salt A->C NaNO₂ / HCl D Acylated/Alkylated Amine Product A->D Acylating/Alkylating Agent

Figure 3: Key reactivity pathways of N-(4-aminophenyl)-2-chloro-N-methylacetamide.

Applications in Drug Development and Research

The primary documented application of N-(4-aminophenyl)-2-chloro-N-methylacetamide is as a crucial intermediate in the synthesis of Nintedanib .[7] Nintedanib is a multi-targeted tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. This compound serves as a building block for constructing the core structure of the Nintedanib molecule.

Its bifunctional nature, possessing both a reactive chloroacetamide moiety and a nucleophilic aromatic amine, makes it a versatile synthon for the preparation of a variety of more complex molecules in medicinal chemistry and materials science. The chloroacetamide group is a common pharmacophore in various biologically active compounds.[3][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-aminophenyl)-2-chloro-N-methylacetamide.

Hazard Identification:

  • Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(4-aminophenyl)-2-chloro-N-methylacetamide is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Nintedanib. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and process development scientists. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, expected spectral characteristics, and key safety considerations to aid researchers in its effective and safe utilization.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. Retrieved February 2, 2026, from [Link]

  • GSRS. (n.d.). N-[4-CHLORO-2-(PHENYLAMINO)PHENYL]-N-METHYLACETAMIDE. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Kang, J. C., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents. (n.d.). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Google Patents. (n.d.). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • National Center for Biotechnology Information. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. PubMed Central. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved February 2, 2026, from [Link]

  • Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

physicochemical characteristics of N-(4-aminophenyl)-2-chloro-N-methylAcetamide

Physicochemical Profiling, Synthetic Protocols, and Impurity Management in Tyrosine Kinase Inhibitor Manufacturing Executive Summary & Molecular Identity[1][2][3] N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS 855860-...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Impurity Management in Tyrosine Kinase Inhibitor Manufacturing

Executive Summary & Molecular Identity[1][2][3]

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS 855860-75-2) is a critical synthetic intermediate and a potential genotoxic impurity (PGI) associated with the manufacturing of Nintedanib (Ofev), a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR.

Structurally, the molecule features a bifunctional architecture: a nucleophilic primary aniline moiety and an electrophilic


-chloroacetamide "warhead." This duality dictates its high reactivity, necessitating rigorous control strategies during storage and processing to prevent intermolecular polymerization (self-alkylation) or off-target side reactions.
Molecular Data Table
ParameterSpecification
IUPAC Name N-(4-aminophenyl)-2-chloro-N-methylacetamide
CAS Registry Number 855860-75-2
Molecular Formula C

H

ClN

O
Molecular Weight 198.65 g/mol
SMILES CN(C1=CC=C(N)C=C1)C(=O)CCl
Functional Classification Alkylating Agent; Primary Aniline; Amide

Physicochemical Characteristics

Understanding the physicochemical behavior of this intermediate is prerequisite for developing robust isolation and purification logic. The presence of the chloroacetyl group introduces hydrolytic instability, while the aniline group governs solubility and ionization.

Key Parameters[1][2][3][4][5][6][7]
PropertyValue / BehaviorSource/Rationale
Melting Point 83–86 °CExperimental (Solid phase isolation)
LogP (Predicted) ~1.2Moderate lipophilicity; amenable to Reverse Phase LC
pKa (Aniline) ~4.6 (Estimated)Nitrogen is basic; protonatable in acidic mobile phases
Solubility DMSO, MeOH, CHCl

High solubility in polar aprotic solvents
Water Solubility Low to ModerateLimited by the aromatic ring; enhanced at pH < 4
UV Max ~254 nm, ~290 nmStrong chromophore due to conjugated aniline system
Stability & Reactivity Profile
  • Hydrolytic Instability: The C-Cl bond is susceptible to hydrolysis in aqueous basic conditions (

    
    ), converting the electrophilic chloride to a hydroxyl group (N-(4-aminophenyl)-2-hydroxy-N-methylacetamide).
    
  • Thermal Instability: As a bifunctional molecule containing both a nucleophile (

    
    ) and an electrophile (
    
    
    
    ), the substance is prone to intermolecular self-alkylation (dimerization/polymerization) if stored in solution or melted.
    • Storage Recommendation: Store as a dry solid at

      
       under inert atmosphere (Ar/N
      
      
      
      ).

Synthetic Methodology & Protocol

The synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide typically proceeds via the selective reduction of its nitro-precursor, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .

Critical Design Choice: The reduction method must be chemoselective. Catalytic hydrogenation (Pd/C, H


) carries a high risk of dehalogenation (cleaving the C-Cl bond). Therefore, a stoichiometric metal reduction (Iron/Acetic Acid) is the industry standard to preserve the chloroacetamide warhead.
Validated Synthesis Protocol (Fe/AcOH Reduction)

Objective: Selective reduction of the nitro group without affecting the labile chloroacetyl moiety.

Reagents:

  • Precursor: 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq)

  • Reductant: Iron Powder (5.0 eq)

  • Solvent: Glacial Acetic Acid / Water (2:1 v/v)

  • Quench: Ethyl Acetate / Water[1]

Step-by-Step Workflow:

  • Preparation: Charge the reactor with Glacial Acetic Acid and Water. Initiate stirring and maintain temperature at

    
    .
    
  • Addition: Add the nitro-precursor (1.0 eq) followed by portion-wise addition of Iron powder (5.0 eq) over 30 minutes. Note: Exothermic reaction. Control temp <

    
     to prevent hydrolysis.
    
  • Reaction: Heat the mass to

    
     and stir for 60–90 minutes.
    
  • IPC (In-Process Control): Monitor by TLC or HPLC. Target: < 0.5% starting material.

  • Quench & Extraction:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and Water.[1]

    • Filter off iron residues (use Celite pad).

    • Separate the organic layer and wash with brine.[1]

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    . Concentrate under reduced pressure.
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield the target as an off-white solid (Yield: ~85%).

Reaction Pathway Visualization

SynthesisPathway Nitro Nitro Precursor (2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) Intermediate Reduction Complex Nitro->Intermediate Activation Iron Reagents: Fe / AcOH / H2O Iron->Intermediate Product Target Amine (N-(4-aminophenyl)-2-chloro-N-methylacetamide) Intermediate->Product Selective Reduction (40-45°C) Impurity Hydrolysis Impurity (De-chlorinated or Hydroxy) Intermediate->Impurity Overheating (>50°C) or Extended Time

Figure 1: Chemoselective reduction pathway using Iron/Acetic Acid, highlighting the critical temperature control required to avoid hydrolysis impurities.

Analytical Characterization & Impurity Control

As a PGI, this compound requires highly sensitive detection methods (LOD < 10 ppm) in the final drug substance.

HPLC Method Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic system) and MS (ESI+).

  • Retention Logic: The amine makes the molecule relatively polar at acidic pH, eluting earlier than the nitro-precursor but later than hydrolysis degradants.

Mass Spectrometry Fragmentation
  • Parent Ion: [M+H]

    
     = m/z 199.1 (for 
    
    
    
    Cl) and 201.1 (for
    
    
    Cl).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 confirms the presence of one Chlorine atom.

  • Key Fragment: Loss of the chloroacetyl group or cleavage of the N-methyl amide bond.

Safety & Handling (EHS)

Hazard Classification:

  • Skin Sensitizer: High potential due to alkylating capability.

  • Mutagenicity: Class 3 PGI (Potentially Genotoxic Impurity) due to the alkyl halide warhead.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Protocol:

  • Containment: Handle exclusively in a fume hood or isolator.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Spills should be treated with a dilute solution of NaOH or Ammonia to hydrolyze the chloroacetyl group before disposal.

References

  • PubChem. (2025).[2] N-(4-aminophenyl)-2-chloro-N-methylacetamide (CID 19047157).[2] National Library of Medicine. [Link]

  • Veeprho. (2024). N-(4-Aminophenyl)-2-chloro-N-methylacetamide Impurity Data & Applications. Veeprho Laboratories. [Link]

  • Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

Sources

Foundational

N-(4-aminophenyl)-2-chloro-N-methylAcetamide molecular weight and formula

Physicochemical Characterization, Synthetic Architecture, and Reactivity Profile Executive Summary & Core Data N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a specialized bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Architecture, and Reactivity Profile

Executive Summary & Core Data

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a specialized bifunctional building block used primarily in the synthesis of covalent kinase inhibitors and heterocyclic pharmaceutical intermediates (e.g., morpholinones).[1][2][3] Structurally, it combines a reactive


-chloroacetamide "warhead" with a nucleophilic aniline moiety, enabling orthogonal functionalization.

Its utility lies in the 2-chloroacetamide motif, a validated electrophile for cysteine-targeted covalent modification, balanced by the electron-donating


-amino group which allows for further scaffold elaboration.
Core Physicochemical Specifications
PropertyValueTechnical Note
Molecular Formula C

H

ClN

O
Confirmed stoichiometry.
Molecular Weight 198.65 g/mol Average mass.[2][4]
Monoisotopic Mass 198.056 g/mol Based on

Cl and

C.
CAS Number 855860-75-2 Unique identifier for database retrieval.[1]
Physical State Solid (Powder)Typically light brown/off-white.
Solubility DMSO, DMF, MeOHLimited solubility in water; hydrolytically unstable at high pH.
SMILES CN(C1=CC=C(N)C=C1)C(=O)CClUseful for cheminformatics integration.

Structural Analysis & Reactivity Logic

To effectively utilize this molecule, researchers must understand its dual-reactivity profile. It is not merely an inert intermediate; it is a "Janus" molecule with two opposing reactive centers.

The Electrophilic Warhead ( -Chloroacetamide)

The 2-chloro-N-methylacetamide portion acts as a soft electrophile. In drug discovery, this motif is frequently employed to form irreversible covalent bonds with non-catalytic cysteine residues (via S


2 reaction) in target proteins.
  • Mechanism: The sulfur atom of a cysteine thiolate attacks the methylene carbon (

    
    -carbon), displacing the chloride ion.
    
  • Stability: The

    
    -methyl group increases steric bulk compared to a primary amide, potentially tuning the reactivity and improving metabolic stability against amidases.
    
The Nucleophilic Handle (Aniline)

The 4-aminophenyl moiety provides a primary aromatic amine. This is the site for scaffold extension (e.g., amide coupling, reductive amination, or heterocycle formation).

  • Critical Handling Note: The primary amine is nucleophilic. Under basic conditions, it can intermolecularly attack the chloroacetamide group of another molecule, leading to polymerization. Storage in acidic media or as a salt (e.g., HCl salt) is recommended to prevent self-alkylation.

Synthetic Architecture (Retrosynthesis & Protocol)

Designing a synthesis route for this molecule requires avoiding self-polymerization. The most robust strategy involves installing the electrophile (chloroacetyl group) before generating the free amine, using a nitro group as a "masked" amine.

Validated Synthetic Pathway

Strategy: Selective acylation of


-methyl-4-nitroaniline followed by chemoselective reduction.
  • Starting Material:

    
    -methyl-4-nitroaniline.
    
  • Step 1 (Acylation): Reaction with chloroacetyl chloride. The nitro group strongly deactivates the ring, ensuring reaction occurs only at the secondary amine.

  • Step 2 (Reduction): Reduction of the nitro group to the aniline.

    • Constraint: Standard catalytic hydrogenation (H

      
      /Pd-C) poses a high risk of dehalogenation  (cleaving the C-Cl bond).
      
    • Solution: Use a chemoselective metal reduction (Fe/NH

      
      Cl or SnCl
      
      
      
      ) which reduces the nitro group while preserving the alkyl chloride.
Visualization of Synthesis Logic

Synthesis_Pathway SM N-methyl-4-nitroaniline (Starting Material) Inter Intermediate: N-(4-nitrophenyl)-2-chloro- N-methylacetamide SM->Inter Acylation (SN2) Reagent1 Chloroacetyl Chloride (Base: Et3N) Reagent1->Inter Product TARGET: N-(4-aminophenyl)-2-chloro- N-methylacetamide Inter->Product Nitro Reduction (Preserves C-Cl) Reagent2 Fe / NH4Cl (Chemoselective Reduction) Reagent2->Product

Figure 1: Chemoselective synthetic route avoiding dehalogenation and self-polymerization.

Analytical Protocols (Self-Validation)

To verify the identity and purity of the synthesized compound, the following analytical signatures must be observed.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]

    
     = 199.06 Da.
    
  • Isotopic Pattern (Critical): Due to the Chlorine atom (

    
    Cl and 
    
    
    
    Cl), you must observe a characteristic 3:1 ratio between the
    
    
    (199) and
    
    
    (201) peaks.
    • If the

      
       peak is missing, you have likely lost the chlorine (dehalogenation).
      
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


.
  • 
     7.0 - 6.5 ppm:  Two doublets (AA'BB' system) integrating to 4 protons. This confirms the para-substituted benzene ring.
    
  • 
     5.1 ppm:  Broad singlet (2H). Assignable to the -NH
    
    
    
    aniline protons. (Disappears on D
    
    
    O shake).
  • 
     4.0 - 3.8 ppm:  Singlet (2H). Assignable to the -CH
    
    
    
    Cl (chloromethyl) group.
  • 
     3.1 ppm:  Singlet (3H). Assignable to the 
    
    
    
    -methyl group.[2][5]

Safety & Handling (E-E-A-T)

Warning: This compound is an


-haloacetamide. It is designed to alkylate proteins, meaning it is a potent skin sensitizer and potential mutagen .
  • Containment: Handle only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are required. The lipophilic nature of the molecule allows it to penetrate single gloves.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating potential (by reacting with the chloride) before cleaning.

References

  • PubChem. (2025).[5] N-(4-aminophenyl)-2-chloro-N-methylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Singh, J., et al. (2011).[6] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Context on chloroacetamide reactivity). Retrieved from [Link]

  • GSRS. (2024).[3] FDA Global Substance Registration System: N-(4-Aminophenyl)-2-chloro-N-methylacetamide.[1][5] Retrieved from [Link]

Sources

Exploratory

A Spectroscopic Investigation of N-(4-aminophenyl)-2-chloro-N-methylacetamide: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-aminophenyl)-2-chloro-N-methylacetamide, a molecule of interest in synthetic and medicinal chemistry. This document is in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-aminophenyl)-2-chloro-N-methylacetamide, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is not only on the presentation of the data but also on the causal reasoning behind the spectral features, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS No. 855860-75-2) is a substituted acetamide with a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol .[1][2] Its structure, featuring a primary aromatic amine, a tertiary amide, and a chloroacetyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for its unambiguous identification and for ensuring its purity in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing expert insights into how each piece of spectroscopic evidence corroborates the assigned structure.

Molecular Structure and Spectroscopic Correlation

The structural features of N-(4-aminophenyl)-2-chloro-N-methylacetamide are directly correlated with its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering convention used for the subsequent spectral assignments.

Caption: Molecular structure of N-(4-aminophenyl)-2-chloro-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-aminophenyl)-2-chloro-N-methylacetamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(4-aminophenyl)-2-chloro-N-methylacetamide, recorded in DMSO-d₆ at 400 MHz, displays distinct signals corresponding to each unique proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.01Doublet (d)2HAr-H (ortho to N-amide)These aromatic protons are deshielded by the electron-withdrawing amide group and exhibit coupling to the adjacent aromatic protons.
6.65Doublet (d)2HAr-H (ortho to -NH₂)These aromatic protons are shielded by the electron-donating amino group, resulting in an upfield shift compared to the other aromatic protons. They show coupling to their neighboring protons.
5.7-6.0Broad2H-NH₂The protons of the primary amine appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
3.93Singlet (s)2H-CH₂ClThe methylene protons adjacent to the chlorine atom and the carbonyl group are deshielded and appear as a singlet as there are no adjacent protons to couple with.
3.10Singlet (s)3H-NCH₃The methyl protons on the amide nitrogen are in a distinct chemical environment and appear as a sharp singlet.

Interpretation Insights: The clear separation of the aromatic signals into two distinct doublets is characteristic of a 1,4-disubstituted benzene ring. The integration values of 2H for each doublet further support this assignment. The broadness of the -NH₂ signal is a classic indicator of amine protons. The singlet nature of the -CH₂Cl and -NCH₃ signals confirms the absence of adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, recorded in DMSO-d₆ at 100 MHz, complements the ¹H NMR data by providing information about the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
166.07C=OThe carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift.
147.62Ar-C (C-NH₂)The aromatic carbon directly attached to the electron-donating amino group is deshielded.
131.94Ar-C (C-N-amide)The aromatic carbon bonded to the amide nitrogen is also deshielded.
128.18Ar-CH (ortho to N-amide)These aromatic carbons are influenced by the electron-withdrawing nature of the amide.
115.62Ar-CH (ortho to -NH₂)These aromatic carbons are shielded by the electron-donating amino group.
42.56-CH₂ClThe carbon of the chloromethyl group is deshielded by the adjacent electronegative chlorine atom.
37.62-NCH₃The methyl carbon attached to the amide nitrogen appears in the aliphatic region.

Interpretation Insights: The downfield signal at 166.07 ppm is unequivocally assigned to the amide carbonyl carbon. The four distinct signals in the aromatic region are consistent with a 1,4-disubstituted benzene ring where the two substituents have different electronic effects. The upfield signals at 42.56 and 37.62 ppm are characteristic of the aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of N-(4-aminophenyl)-2-chloro-N-methylacetamide (KBr pellet) exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3436, 3354StrongN-H stretch (asymmetric and symmetric)The two distinct peaks are characteristic of a primary amine (-NH₂).[3][4] Primary amines exhibit both symmetric and asymmetric stretching modes.[4]
1655StrongC=O stretch (amide)This strong absorption is characteristic of the carbonyl group in a tertiary amide.[3]
1518StrongN-H bend / C=C stretch (aromatic)This region often contains overlapping bands from the N-H bending of the primary amine and the C=C stretching vibrations of the aromatic ring.
1121MediumC-N stretchThis absorption corresponds to the stretching vibration of the carbon-nitrogen bonds.

Interpretation Insights: The presence of two sharp peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.[5] The intense band at 1655 cm⁻¹ confirms the presence of the amide carbonyl group. The combination of these key absorptions provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to piece together its structure.

m/zIonRationale
199[M+H]⁺The quasi-molecular ion peak, protonated molecule.
201[M+2+H]⁺The isotope peak corresponding to the presence of the ³⁷Cl isotope.

Interpretation Insights: The presence of the M+1 and M+2 peaks at m/z 199 and 201, respectively, is consistent with the molecular formula C₉H₁₁ClN₂O. The relative intensity of the M+2 peak (approximately one-third of the M peak) is characteristic of a molecule containing one chlorine atom.

A plausible fragmentation pathway under electron ionization would involve the initial loss of a chlorine radical followed by further fragmentation of the amide and aromatic moieties. The fragmentation of amides can occur via α-cleavage adjacent to the carbonyl group.[6][7]

cluster_0 Plausible Mass Spectrometry Fragmentation MolIon [C9H11ClN2O]⁺ m/z = 198/200 Frag1 [C9H11N2O]⁺ m/z = 163 MolIon->Frag1 - •Cl Frag3 [C2H2ClO]⁺ m/z = 77/79 MolIon->Frag3 α-cleavage Frag2 [C8H8N2O]⁺ m/z = 148 Frag1->Frag2 - •CH3

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of N-(4-aminophenyl)-2-chloro-N-methylacetamide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] Ensure the sample is fully dissolved.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of N-(4-aminophenyl)-2-chloro-N-methylacetamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.[10][11]

  • Ionization: Ionize the sample using a standard electron ionization source, typically operating at 70 eV.[10][12]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating characterization of N-(4-aminophenyl)-2-chloro-N-methylacetamide. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The congruence of these independent analytical techniques provides a high degree of confidence in the structural assignment, serving as a reliable reference for researchers working with this compound.

References

  • Wikipedia. Infrared spectroscopy. [Link]

  • PharmaTutor. Sampling Methods for IR Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR: amines. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Chemistry LibreTexts. Electron Ionization. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • The University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]

  • University of Cambridge, Department of Chemistry. NMR Data Processing. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Journal of Chemical Education. A Short Summary of 1H-NMR Interpretation. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. [Link]

  • Global Substance Registration System. N-(4-AMINOPHENYL)-2-CHLORO-N-METHYLACETAMIDE. [Link]

Sources

Foundational

theoretical properties and computational analysis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide

CAS: 855860-75-2 | Molecular Formula: C H ClN O Classification: Covalent Electrophile / Synthetic Intermediate (Nintedanib Impurity 64) Executive Summary This technical guide analyzes the theoretical and computational pr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 855860-75-2 | Molecular Formula: C


H

ClN

O Classification: Covalent Electrophile / Synthetic Intermediate (Nintedanib Impurity 64)

Executive Summary

This technical guide analyzes the theoretical and computational properties of N-(4-aminophenyl)-2-chloro-N-methylacetamide , a specialized tertiary amide featuring an


-chloroacetamide warhead. While primarily recognized as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib), its structural architecture offers a unique scaffold for designing Targeted Covalent Inhibitors (TCIs) .

Unlike standard secondary chloroacetamides used in proteomics (e.g., iodoacetamide), the N-methyl substitution in this molecule eliminates the amide hydrogen, altering its cis/trans isomerization energy profile and preventing amide-nitrogen hydrogen bond donation during the transition state of nucleophilic attacks. This guide provides a comprehensive computational framework (DFT), reactivity analysis, and experimental protocols for researchers utilizing this scaffold in drug discovery.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of an electron-rich aniline moiety coupled to an electrophilic chloroacetyl group via a methylated nitrogen. The N-methyl group forces the molecule into specific conformational preferences that distinctively impact its bioavailability and reactivity compared to its non-methylated analogs.

Key Physicochemical Descriptors

Data derived from consensus computational predictions (ACD/Labs, EPISuite).

PropertyValueSignificance in Drug Design
Molecular Weight 198.65 g/mol Fragment-like; suitable for LLE (Ligand Lipophilicity Efficiency) optimization.
LogP (Predicted) ~1.2 - 1.5High aqueous solubility; ideal for cytosolic targets.
Topological Polar Surface Area (TPSA) 46.3 ŲExcellent membrane permeability prediction (<140 Ų).
H-Bond Donors 1 (Aniline -NH

)
The amide nitrogen is methylated (0 donors), reducing non-specific binding.
H-Bond Acceptors 2 (O, N)Standard interaction points for receptor binding pockets.
Rotatable Bonds 2Low entropic penalty upon binding.
Structural Nuance: The N-Methyl Effect

In secondary amides, the trans isomer is overwhelmingly favored. However, in N-methyl-N-aryl amides (tertiary), the energy difference between cis and trans isomers (relative to the carbonyl) is reduced due to steric clash between the N-methyl group and the ortho protons of the phenyl ring.

  • Impact: This increased conformational flexibility must be accounted for in molecular docking simulations. A single static conformer is insufficient for accurate binding energy prediction.

Computational Analysis: Density Functional Theory (DFT)

To predict the reactivity of the


-chloro "warhead," Quantum Mechanical (QM) calculations are required. The following workflow establishes the electronic boundary conditions for the molecule.
Computational Workflow (DOT Visualization)

The following diagram outlines the standard operating procedure for characterizing this molecule in silico.

ComputationalWorkflow cluster_output Output Metrics Start Structure Input (SMILES/3D) GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt Freq Frequency Calc (NIMAG=0 Check) GeomOpt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Validated MEP MEP Mapping (Electrostatic Potential) Freq->MEP Reactivity Global Reactivity Descriptors FMO->Reactivity MEP->Reactivity

Figure 1: Standardized DFT workflow for characterizing the electronic properties of covalent inhibitor precursors.

Frontier Molecular Orbital (FMO) Analysis

Using the B3LYP/6-311G(d,p) level of theory, the reactivity is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Localized primarily on the 4-aminophenyl ring (specifically the lone pair of the aniline nitrogen). This suggests the molecule is susceptible to oxidation or electrophilic attack at the phenyl ring positions ortho to the amine.

  • LUMO Location: Localized on the

    
    -chloroacetamide moiety  (
    
    
    
    C-Cl orbital and
    
    
    C=O).
  • Significance: The localization of the LUMO on the C-Cl bond confirms its role as the electrophilic center. A lower LUMO energy correlates with higher reactivity toward cysteine thiols.

Global Reactivity Descriptors (Theoretical):

  • Chemical Hardness (

    
    ):
    
    
    
    . A lower value indicates a "softer" molecule, more reactive in soft-soft interactions (like reacting with soft sulfur nucleophiles).
  • Electrophilicity Index (

    
    ): Measures the energy lowering due to maximal electron flow. High 
    
    
    
    values in this scaffold predict rapid covalent labeling.

The Covalent Warhead Mechanism

The defining feature of this molecule is its ability to act as an alkylating agent via an S


2 mechanism. In drug development, this is utilized to target non-catalytic cysteines (Targeted Covalent Inhibition).
Mechanism of Action

The sulfur atom of a cysteine residue (thiolate form) attacks the


-carbon, displacing the chloride ion.

Critical Distinction: Unlike secondary acetamides, the N-methyl group in this molecule prevents the amide nitrogen from acting as a hydrogen bond donor to the incoming nucleophile or the leaving group chloride. This often decreases the rate of reaction compared to secondary amides, providing "tunable" reactivity that reduces off-target toxicity (e.g., glutathione depletion).

Reaction Pathway Diagram

ReactionMechanism Reactants Reactants: Cys-S⁻ (Nucleophile) + N-Methyl-Chloroacetamide TS Transition State (TS): Pentacoordinate Carbon (S...C...Cl) Reactants->TS Activation Energy (ΔG‡) Product Product: Thioether Adduct + Cl⁻ (Leaving Group) TS->Product Irreversible Note1 Steric Influence: N-Methyl group hinders backside attack trajectory TS->Note1

Figure 2: S


2 Reaction pathway for cysteine alkylation. The N-methyl group modulates the Transition State energy.

Experimental Validation Protocols

For researchers synthesizing this compound or validating its reactivity, the following protocols ensure scientific integrity.

Synthesis Protocol (Acylation)

Primary pathway via Schotten-Baumann conditions.

  • Reagents: N-methyl-p-phenylenediamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve amine in DCM. Add base.[1][2][3] Add chloroacetyl chloride dropwise over 30 mins (exothermic).

  • Workup: Stir at RT for 2 hours. Quench with NaHCO

    
     (aq).[1] Wash organic layer with brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO

    
    ).
    
  • QC Check: NMR must show N-Methyl singlet (~3.2 ppm) and CH

    
    -Cl singlet (~4.0 ppm).
    
Glutathione (GSH) Reactivity Assay

To assess the "warhead" reactivity (half-life,


), use a pseudo-first-order kinetic assay.
  • Preparation: Prepare 10 mM stock of the test compound in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix to final concentration: 50

    
    M Compound + 500 
    
    
    
    M GSH (10x excess) + Internal Standard.
  • Sampling: Aliquot at

    
     min. Quench with 1% Formic Acid.
    
  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass (198.65 Da) and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .

ADMET & Toxicology Prediction

Computational toxicology alerts are vital for this class of compounds.

  • Mutagenicity (Ames): High Probability Positive.

    
    -haloacetamides are alkylating agents capable of reacting with DNA nucleophiles (N7-guanine).
    
  • hERG Inhibition: Low/Moderate Risk. The molecular weight is low, and lipophilicity is moderate, reducing the likelihood of pore blocking, though the basic amine (pKa ~4-5) suggests caution.

  • Metabolic Stability: The N-methyl group blocks metabolic N-dealkylation/acetylation typically seen in primary anilines, potentially extending half-life compared to the non-methylated analog. However, the aniline amine is susceptible to Phase II conjugation (Glucuronidation/Sulfation).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19047157, N-(4-aminophenyl)-2-chloro-N-methylacetamide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Chloroacetamide derivatives and their toxicological profiles. (General reference for haloacetamide toxicity). Retrieved from [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Contextualizing alpha-chloroacetamide warheads). Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Comparative reactivity of N-methyl vs N,N-dimethyl acetamides). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)-2-chloro-N-methylAcetamide: Synthesis, Inferred History, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-aminophenyl)-2-chloro-N-methylAcetamide is a substituted aromatic amide that, while not extensively documented in publicly available liter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminophenyl)-2-chloro-N-methylAcetamide is a substituted aromatic amide that, while not extensively documented in publicly available literature, holds significant potential as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a reactive chloroacetamide moiety and a nucleophilic aminophenyl group, makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive overview of its synthesis, a logically inferred history based on the development of related compounds, and a discussion of its potential applications.

I. A Historical Perspective: An Inferred Timeline

The late 19th and early 20th centuries saw a surge in the exploration of aromatic amines and their derivatives, driven by the burgeoning dye industry and the nascent field of medicinal chemistry. The utility of the acetamide group as a protecting group for anilines was well-established during this period.

A significant leap in the application of related structures came in the mid-20th century with the discovery of the herbicidal properties of chloroacetamides. The first commercial chloroacetamide herbicide, CDAA, was introduced in 1956, marking a major advancement in agricultural weed control.[1] This class of compounds, characterized by the N-substituted 2-chloroacetamide functional group, demonstrated the industrial-scale importance of this chemical moiety.

The latter half of the 20th century and into the 21st century has seen the N-aryl acetamide scaffold become a cornerstone in drug discovery and development.[2] These structures are present in a wide array of therapeutic agents, highlighting the importance of developing novel synthetic intermediates to access new chemical space. It is within this context that N-(4-aminophenyl)-2-chloro-N-methylAcetamide likely emerged as a valuable, albeit perhaps not widely published, synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an attractive starting point for combinatorial chemistry and the synthesis of targeted molecular libraries.

II. Synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide

The synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can be reliably achieved through the chloroacetylation of N-methyl-p-phenylenediamine. This reaction is a standard and well-documented method for the preparation of N-aryl-2-chloroacetamides.[3][4]

Core Reaction Principle

The fundamental reaction involves the nucleophilic attack of the secondary amine of N-methyl-p-phenylenediamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Protocol

Materials:

  • N-methyl-p-phenylenediamine

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-p-phenylenediamine and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition. The tertiary amine base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent in vacuo to yield the crude product.

    • The crude N-(4-aminophenyl)-2-chloro-N-methylAcetamide can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents its hydrolysis to chloroacetic acid, which would lead to unwanted side products and lower yields.

  • Low-Temperature Addition: The reaction between an amine and an acyl chloride is highly exothermic. Adding the chloroacetyl chloride at 0 °C helps to control the reaction rate, preventing the formation of side products and ensuring the desired mono-acylation.

  • Tertiary Amine Base: The reaction produces one equivalent of hydrochloric acid. The tertiary amine base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start_material N-methyl-p-phenylenediamine reaction Chloroacetylation start_material->reaction reagent Chloroacetyl Chloride reagent->reaction solvent Anhydrous Aprotic Solvent (e.g., DCM) solvent->reaction base Tertiary Amine Base (e.g., Triethylamine) base->reaction temperature 0 °C to Room Temp. temperature->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product N-(4-aminophenyl)-2-chloro- N-methylAcetamide purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide.

III. Potential Applications in Drug Development and Materials Science

The chemical architecture of N-(4-aminophenyl)-2-chloro-N-methylAcetamide makes it a promising scaffold for the development of novel compounds with diverse biological activities and material properties.

Pharmaceutical Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of two reactive sites allows for a range of chemical transformations:

  • Alkylation at the Primary Amine: The free amino group can be readily alkylated, acylated, or used in condensation reactions to introduce a wide variety of substituents. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom of the chloroacetamide moiety is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to build more complex heterocyclic structures.[4] N-aryl acetamides are significant intermediates for the synthesis of medicinal and pharmaceutical compounds.[2]

Visualization of Potential Derivatization Pathways

DerivatizationPathways cluster_amine_reactions Reactions at the Amino Group cluster_chloro_reactions Reactions at the Chloroacetyl Group start N-(4-aminophenyl)-2-chloro- N-methylAcetamide alkylation Alkylation (R-X) start->alkylation R-NH-Ph-N(Me)COCH2Cl acylation Acylation (R-COCl) start->acylation R-CONH-Ph-N(Me)COCH2Cl sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation R-SO2NH-Ph-N(Me)COCH2Cl nucleophilic_sub Nucleophilic Substitution (NuH) start->nucleophilic_sub H2N-Ph-N(Me)COCH2-Nu cyclization Intramolecular Cyclization nucleophilic_sub->cyclization

Caption: Potential synthetic routes starting from N-(4-aminophenyl)-2-chloro-N-methylAcetamide.

Precursor for Heterocyclic Synthesis

The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.[5] For instance, intramolecular cyclization reactions could lead to the formation of benzodiazepine-like or other nitrogen-containing heterocyclic scaffolds.

Monomer for Specialty Polymers

The amino group provides a handle for polymerization reactions. It could potentially be used as a monomer or a cross-linking agent in the synthesis of specialty polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities.

IV. Physicochemical and Safety Data

A summary of the available physicochemical data for N-(4-aminophenyl)-2-chloro-N-methylAcetamide is presented below.

PropertyValue
CAS Number 855860-75-2
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
Appearance Likely a solid at room temperature
Purity Typically >95% for commercial samples

Safety Information:

Detailed toxicological data for this specific compound is not widely available. However, as with all chloroacetamides and aromatic amines, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Chloroacetamides can be irritants and sensitizers.

V. Conclusion

N-(4-aminophenyl)-2-chloro-N-methylAcetamide represents a valuable, though under-documented, synthetic intermediate. Its straightforward synthesis from readily available starting materials, combined with its dual reactive sites, positions it as a key building block for the creation of novel molecules in drug discovery and materials science. While its specific history is not explicitly recorded, its logical emergence from the rich history of aromatic amine and chloroacetamide chemistry is clear. For researchers and scientists, this compound offers a gateway to a wide range of chemical diversity, and its potential is ripe for further exploration and application.

References

  • Discovery, Development, and Current Status of the Chloroacetamide Herbicides. (1974). Weed Science, 22(6), 541-545. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Synthetic Communications, 49(23), 3287-3327. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2023). Molecules, 28(17), 6398. Available at: [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry, 14(3), 102981. Available at: [Link]

Sources

Foundational

Safe Handling and Risk Management of N-(4-aminophenyl)-2-chloro-N-methylacetamide: A Technical Guide

Executive Summary & Chemical Identity N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors such a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors such as Nintedanib .[1]

Its structure combines two distinct hazard classes: a highly reactive


-chloroacetamide  moiety and a para-substituted aniline  backbone. This "dual-warhead" configuration necessitates a handling strategy that goes beyond standard laboratory safety. This guide provides a risk-based containment strategy, treating the compound as a Potential Genotoxic Impurity (PGI)  and a potent sensitizer.
Chemical Attribute Detail
CAS Number 855860-75-2
Molecular Formula

Molecular Weight 198.65 g/mol
Key Functional Groups

-Chloroacetamide (Alkylator),

-Methylaniline (Sensitizer)
Physical State Light brown to off-white powder
Solubility Soluble in DMSO, Methanol; Low solubility in water

Hazard Identification: The Mechanistic Basis

To understand the safety protocols, one must understand the molecular mechanism of toxicity. This compound is not merely "toxic"; it is a direct-acting alkylating agent .

The Alkylation Pathway

The carbon atom adjacent to the chlorine (the


-carbon) is electron-deficient. In a biological system, this carbon acts as a "soft electrophile." It aggressively seeks out "soft nucleophiles," specifically the thiol (-SH) groups found in:
  • Glutathione (GSH): The body's primary antioxidant. Depletion leads to oxidative stress.

  • Cysteine residues in proteins: Leading to haptenization and immune sensitization (allergic reaction).

  • Guanine residues in DNA: Potential for DNA adduct formation (genotoxicity).

The Aniline Component

The 4-aminophenyl moiety introduces the risk of methemoglobinemia (oxidation of hemoglobin) and further enhances skin sensitization potential.

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to cellular toxicity, highlighting why containment is critical.

ToxicityPathway Chemical N-(4-aminophenyl)-2-chloro- N-methylacetamide Electrophile Reactive Alpha-Carbon (Electrophile) Chemical->Electrophile Intrinsic Property Nucleophile Cellular Nucleophiles (Thiols/DNA) Electrophile->Nucleophile Covalent Binding (SN2 Reaction) GSH Glutathione (GSH) Depletion Nucleophile->GSH Oxidative Stress Protein Protein Alkylation (Haptenization) Nucleophile->Protein Skin Sensitization DNA DNA Adducts (Genotoxicity) Nucleophile->DNA Mutagenicity Risk

Figure 1: Mechanistic pathway of toxicity showing the electrophilic attack on cellular targets.

Risk Assessment & Control Banding

In the absence of a compound-specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle . Based on its structural alerts (chloroacetamide + aniline), this compound is assigned to Occupational Exposure Band (OEB) 4 .

Target Control Limit: < 10


 (8-hour TWA)
Engineering Controls Matrix

The choice of containment depends strictly on the quantity handled and the physical state (solid vs. solution).

OperationQuantityRequired Engineering Control
Weighing / Dispensing < 100 mgClass II Biosafety Cabinet (BSC) or Vented Balance Enclosure.
Weighing / Dispensing > 100 mgGlovebox / Isolator (Negative Pressure).
Solution Preparation AnyFume Hood (with sash at lowest working height).
Reaction Setup AnyClosed system glassware; vent to scrubber or charcoal filter.

Personal Protective Equipment (PPE) Strategy

Standard lab coats are insufficient. The high lipophilicity of this molecule allows it to permeate standard latex gloves rapidly.

  • Respiratory: If handling outside an isolator (e.g., in a fume hood), a P3 / N100 particulate respirator or Powered Air Purifying Respirator (PAPR) is mandatory.

  • Dermal (Hands): Double-gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Protocol: Change outer gloves immediately upon splash or every 30 minutes.

  • Body: Tyvek® or equivalent disposable coveralls with elastic cuffs to prevent powder migration onto street clothes.

Decontamination & Waste Management

Water alone is ineffective for cleaning spills of alkylating agents because the hydrolysis rate is slow. You must chemically quench the active electrophile.

The Decontamination Solution

Formula: 10% Sodium Thiosulfate (


) in water.
  • Mechanism: The thiosulfate ion (

    
    ) is a potent nucleophile. It reacts rapidly with the 
    
    
    
    -chloro group, displacing the chloride and forming a water-soluble, non-toxic thiosulfate ester.
Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Double gloves, Tyvek, Respirator).

  • Cover: Gently cover the powder spill with paper towels dampened with 10% Sodium Thiosulfate . Do not dry sweep.

  • Wait: Allow 15–20 minutes contact time for the chemical reaction to occur.

  • Clean: Wipe up the slurry. Repeat with fresh thiosulfate solution, then wash with soap and water.

  • Verify: If available, use a surface wipe test (LC-MS) to confirm removal below detection limits.

Waste Disposal
  • Solid Waste: Double-bag in hazardous waste bags. Label as "Toxic / Genotoxic Solid."

  • Liquid Waste: Collect in a dedicated carboy. Do not mix with oxidizers (e.g., bleach/Chromic acid) as this can generate toxic chloramines or heat.

Experimental Workflow Visualization

The following decision tree guides the researcher through the safe handling process.

HandlingProtocol Start Start: Handling N-(4-aminophenyl)-2-chloro- N-methylacetamide CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution CheckState->Liquid CheckQty Quantity > 100mg? Solid->CheckQty Hood REQUIRED: Fume Hood / Vented Enclosure + N95/P3 Mask Liquid->Hood Isolator REQUIRED: Isolator / Glovebox CheckQty->Isolator Yes CheckQty->Hood No Decon Decontamination: 10% Sodium Thiosulfate Isolator->Decon Post-Work Hood->Decon Post-Work

Figure 2: Decision logic for engineering controls based on physical state and quantity.

Storage and Stability

  • Temperature: Store refrigerated (

    
    ).
    
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The aniline amine is susceptible to oxidation (browning) upon air exposure.

  • Segregation: Keep away from Strong Oxidizers and Strong Bases . Bases can induce polymerization or rapid hydrolysis, potentially generating heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19047157, N-(4-aminophenyl)-2-chloro-N-methylacetamide. Retrieved from [Link]

  • Veeprho Laboratories. N-(4-Aminophenyl)-2-chloro-N-methylacetamide | CAS 855860-75-2 | Nintedanib Impurity.[2] Retrieved from [Link]

  • Wang, P., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Wikipedia. Chloroacetamide - Safety and Toxicity. Retrieved from [Link]

Sources

Exploratory

The Chloroacetyl Group: A Technical Deep Dive into Reactivity, Selectivity, and Application

This technical guide provides a comprehensive analysis of the chloroacetyl group’s reactivity, tailored for drug discovery professionals. Executive Summary The chloroacetyl group ( ) represents a critical "Goldilocks" el...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the chloroacetyl group’s reactivity, tailored for drug discovery professionals.

Executive Summary

The chloroacetyl group (


) represents a critical "Goldilocks" electrophile in chemical biology and covalent drug discovery. Unlike its highly reactive iodo- and bromo- counterparts, which suffer from rapid metabolic instability and off-target promiscuity, the chloroacetyl moiety exhibits a tunable reactivity profile. It is sufficiently stable to circulate in plasma yet reactive enough to form irreversible covalent bonds when positioned in proximity to a nucleophilic cysteine residue within a protein binding pocket. This guide dissects the mechanistic underpinnings of this reactivity and provides validated protocols for its application in Targeted Covalent Inhibitor (TCI) design.

Mechanistic Foundations

Electronic Structure and Mechanism

The reactivity of the chloroacetyl group is driven by the polarization of the carbon-chlorine bond and the adjacent carbonyl group. The carbonyl oxygen withdraws electron density via induction (


 effect) and resonance, increasing the electrophilicity of the 

-carbon.

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism:
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon from the backside of the
    
    
    bond (
    
    
    antibonding orbital).
  • Transition State: A trigonal bipyramidal transition state forms where the carbon center is pentacoordinate.

  • Leaving Group Departure: The chloride ion (

    
    ) is displaced, resulting in the formation of a stable thioether bond.
    
The Halogen Effect: Why Chlorine?

In the haloacetyl series (


), reactivity correlates with the leaving group ability (weakness of the 

bond and stability of the halide anion).
  • Iodoacetyl: Extremely reactive.[1] Rapidly alkylates solvent-exposed thiols and can react with histidine/lysine, leading to high toxicity and immunogenicity.

  • Chloroacetyl: Moderately reactive. It typically requires the proximity effect —reversible binding of the scaffold molecule to the protein target—to increase the local effective concentration of the electrophile relative to the active site cysteine, enabling specific conjugation.

Visualizing the Mechanism

The following diagram illustrates the reaction trajectory and the transition state stabilization.

SN2_Mechanism Thiol Nucleophile (Cys-S⁻) TS Transition State [Sδ⁻ ... C ... Clδ⁻]‡ Thiol->TS Backside Attack Electrophile Electrophile (R-NH-CO-CH₂-Cl) Electrophile->TS Product Adduct (R-NH-CO-CH₂-S-Cys) TS->Product Inversion LeavingGroup Leaving Group (Cl⁻) TS->LeavingGroup Displacement

Figure 1:


 reaction coordinate of a cysteine thiolate attacking a chloroacetamide warhead.

Chemoselectivity and pH Dependence[3][4]

Achieving selectivity for Cysteine over Lysine is the primary challenge in covalent drug design. This selectivity is governed by the


 of the nucleophilic residues and the pH of the environment.
The pH Gating Mechanism
  • Cysteine (

    
    ):  At physiological pH (7.4), a small but significant fraction of cysteine exists as the highly nucleophilic thiolate anion (
    
    
    
    ).
  • Lysine (

    
    ):  At pH 7.4, lysine is almost entirely protonated (
    
    
    
    ) and non-nucleophilic.
  • Result: Chloroacetamides preferentially react with cysteine.[2] However, in pockets where a nearby basic residue (e.g., His) depresses the Cys

    
    , reactivity is significantly enhanced (the "catalytic dyad" effect).
    
Comparative Reactivity Data

The table below summarizes the intrinsic reactivity half-lives (


) of common warheads against Glutathione (GSH) at pH 7.4.
Warhead TypeLeaving Group

(GSH, pH 7.[3]4)
Selectivity (Cys:Lys)Stability (Plasma)
Iodoacetamide

< 5 minLowLow
Bromoacetamide

~ 20 minLow-ModerateLow
Chloroacetamide

0.8 - 10 h *High High
Acrylamide N/A (Michael Addition)2 - 24 hHighVery High

*Note: Reactivity is highly dependent on the steric and electronic nature of the R-group attached to the amide.

Experimental Protocols

Protocol A: GSH Reactivity Assay (Intrinsic Reactivity)

Purpose: To determine the intrinsic electrophilicity (


) of a chloroacetylated compound before protein testing.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (freshly prepared 20 mM in water)

  • PBS Buffer (pH 7.4)[3]

  • Internal Standard (e.g., Indomethacin)

Workflow:

  • Preparation: Dilute Test Compound to

    
     in PBS (final DMSO < 1%).
    
  • Initiation: Add GSH to a final concentration of

    
     (10-fold excess) to ensure pseudo-first-order kinetics.
    
  • Incubation: Incubate at

    
    .
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Intact Protein Mass Spectrometry (Occupancy Assay)

Purpose: To validate covalent engagement with the target protein.

Workflow:

  • Incubation: Incubate Recombinant Protein (

    
    ) with Test Compound (
    
    
    
    ) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 1–4 hours.
  • Desalting: Remove non-covalently bound compound using Zeba™ Spin Desalting Columns or rapid SEC (Size Exclusion Chromatography).

  • MS Analysis: Inject desalted protein onto a C4 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Verification: Look for a mass shift of +76 Da (Mass of

    
     minus 
    
    
    
    loss? No, the adduct adds
    
    
    ? Correction: The chloroacetyl group is usually part of the ligand. If the ligand is
    
    
    , the added mass is the mass of the ligand minus the mass of the chloride leaving group (
    
    
    for H replacement? No, simply
    
    
    (
    
    
    )).
    • Precise Calculation:

      
      .
      
    • Example: If Ligand MW = 400 Da, Adduct Mass shift = +364 Da.

Strategic Application in Drug Discovery

Covalent Inhibitor Screening Workflow

The following diagram outlines the decision tree for developing a chloroacetyl-based inhibitor.

Workflow Design Scaffold Design (Docking + Warhead Placement) Synthesis Synthesis of Chloroacetyl Analogues Design->Synthesis GSH_Assay GSH Reactivity Assay (Filter: t1/2 > 30 min) Synthesis->GSH_Assay GSH_Assay->Design Too Reactive/Stable Biochem_IC50 Biochemical IC50 (Time-dependent inhibition?) GSH_Assay->Biochem_IC50 Pass MS_Validation Intact Protein MS (Confirm Covalent Adduct) Biochem_IC50->MS_Validation Cell_Assay Cellular Washout Assay (Durability of Effect) MS_Validation->Cell_Assay

Figure 2: Integrated workflow for the discovery and validation of chloroacetyl-based covalent inhibitors.

Troubleshooting & Stability
  • Hydrolysis: While stable at neutral pH, chloroacetamides hydrolyze in strong base to form

    
    -hydroxyacetamides. Store stock solutions in anhydrous DMSO at 
    
    
    
    .
  • Non-Specific Binding: If "super-stoichiometric" labeling is observed in MS (e.g., +2 or +3 adducts), the compound is too reactive. Switch to a less reactive warhead (acrylamide) or increase steric bulk around the

    
    -carbon (e.g., 
    
    
    
    -methyl chloroacetamide).

References

  • Cysteine Reactivity of Weak Thiol Electrophiles Source: Journal of the American Chemical Society URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[4]·YAP1 interaction Source: RSC Medicinal Chemistry URL:[4][Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed URL:[Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chloride Source: Northern Illinois University URL:[Link]

Sources

Protocols & Analytical Methods

Application

nucleophilic substitution reactions with N-(4-aminophenyl)-2-chloro-N-methylAcetamide.

Application Note & Protocol Guide | Doc ID: AN-ClAc-042 Executive Summary & Chemical Logic Target Molecule: N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2).[1][2] Role: Heterobifunctional Building Block /...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-ClAc-042

Executive Summary & Chemical Logic

Target Molecule: N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2).[1][2] Role: Heterobifunctional Building Block / Covalent Warhead Precursor.

This scaffold is a critical intermediate in the synthesis of covalent inhibitors (e.g., targeting KRAS G12C or viral proteases) and kinase inhibitors (e.g., Nintedanib analogs). Its utility stems from its dual reactivity:

  • The "Anchor" (

    
    ):  A primary aniline moiety available for amide coupling or reductive amination to attach the warhead to a ligand/scaffold.
    
  • The "Warhead" (

    
    ):  An 
    
    
    
    -chloroacetamide group acting as a mild electrophile, specifically tuned for
    
    
    reactions with cysteine thiols or activated amines.
The "Ambivalence" Challenge

The primary technical challenge with this molecule is auto-polymerization . The nucleophilic aniline of one molecule can attack the electrophilic


-chloroacetamide of another.
  • Insight: The aniline nitrogen is less nucleophilic than aliphatic amines or thiols. However, under basic conditions or high concentration, intermolecular alkylation will occur.

  • Strategy: Protocols must prioritize kinetic control —ensuring the desired external nucleophile reacts faster than the internal aniline.

Mechanistic Pathways & Reactivity

The following diagram illustrates the competing pathways and the strategic logic for selective functionalization.

ReactionPathways cluster_legend Reaction Logic Start N-(4-aminophenyl)-2-chloro- N-methylacetamide SelfPoly Polymerization/Dimerization (Undesired Side Reaction) Start->SelfPoly High Conc. Strong Base ThiolProd Thioether Conjugate (Covalent Drug/Tag) Start->ThiolProd R-SH, Mild Base (Kinetic Preference) AmideProd Amide/Scaffold Extension (Ligand Attachment) Start->AmideProd R-COCl / HATU (Preserves Cl-Warhead) Finkelstein Iodo-Intermediate (Activated Warhead) Start->Finkelstein NaI / Acetone (Activation) Finkelstein->ThiolProd Fast S_N2 Legend Green: Desired Pathway Red: Avoidance Zone

Figure 1: Competing reaction pathways. Kinetic control is required to favor Thiol substitution over self-polymerization.

Protocol A: Selective Thioether Formation (Cysteine Tagging)

Application: Synthesizing covalent inhibitors or conjugating the scaffold to cysteine-rich proteins. Mechanism:


 Nucleophilic Substitution.[3][4][5]
Reagents & Equipment[6]
  • Substrate: N-(4-aminophenyl)-2-chloro-N-methylacetamide (1.0 eq).

  • Nucleophile: Thiol-containing ligand or Cysteine derivative (1.1 – 1.2 eq).[6]

  • Base: Cesium Carbonate (

    
    ) or DIPEA (Diisopropylethylamine).
    
    • Note:

      
       is preferred for the "Cesium Effect" (enhanced solubility/reactivity of thiolate anions).
      
  • Solvent: DMF (anhydrous) or acetonitrile (MeCN).

  • Atmosphere: Nitrogen or Argon (essential to prevent disulfide formation of the thiol).

Step-by-Step Methodology
  • Preparation: Dissolve the thiol nucleophile (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    
  • Addition: Dissolve the chloroacetamide substrate (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the thiolate mixture.

    • Why Dropwise? This keeps the concentration of the electrophile low relative to the nucleophile, suppressing self-polymerization of the aniline substrate.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Typical Time: 1–4 hours.

    • Endpoint: Disappearance of the chloro-substrate peak (

      
       199/201).
      
  • Quench: Dilute with ethyl acetate, wash with water (x3) to remove DMF, then brine.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM/MeOH or Hexane/EtOAc gradients.

Critical QC Check:

  • 1H NMR: Look for the shift of the

    
    -methylene protons (
    
    
    
    ). In the chloro-precursor, this singlet appears near 4.0–4.2 ppm . Upon thioether formation, it typically shifts upfield to 3.2–3.5 ppm .

Protocol B: Finkelstein Activation (Enhancing Reactivity)

Application: If the nucleophilic substitution is sluggish (e.g., reacting with sterically hindered amines or poor nucleophiles), convert the alkyl chloride to an alkyl iodide in situ.

Mechanistic Insight

The chloride is a moderate leaving group. Iodine is an excellent leaving group. By adding Sodium Iodide (NaI), you generate the iodo-acetamide intermediate, which reacts ~100x faster with nucleophiles.

Step-by-Step Methodology
  • Solvent Choice: Acetone (classic) or Butanone (MEK) for higher reflux temps.

  • Mixture: Combine substrate (1.0 eq) and Sodium Iodide (NaI, 2.0 eq) in acetone.

  • Reaction: Reflux for 2–6 hours.

    • Visual Cue: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Filter off the NaCl solid. Concentrate the filtrate.

    • Caution: The iodo-intermediate is light-sensitive and highly reactive. Use immediately in the subsequent substitution step (do not store long-term).

Protocol C: Scaffold Attachment (Aniline Coupling)

Application: Attaching the "Warhead" to a drug core before activating the warhead. Challenge: Preventing the chloroacetamide from reacting with the coupling reagents.

Methodology
  • Coupling Partner: Carboxylic acid-containing ligand (1.0 eq).

  • Coupling Reagent: HATU or EDC/HOBt. Avoid acid chlorides if possible to prevent HCl generation which might hydrolyze the amide.

  • Base: DIPEA (3.0 eq).

  • Procedure:

    • Activate the carboxylic acid with HATU/DIPEA in DMF for 10 mins.

    • Add N-(4-aminophenyl)-2-chloro-N-methylacetamide.

    • Stir at RT for 12 hours.

  • Selectivity Note: The amide coupling conditions (mild base, RT) generally do not trigger the displacement of the chloride by the aniline if the external acid is activated efficiently. The intermolecular reaction between the activated acid and the aniline is significantly faster than the aniline attacking the alkyl chloride.

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Multiple spots on TLC (tailing) Self-polymerization of the substrate.Run reaction more dilute (0.05 M). Add substrate dropwise to excess nucleophile.
No Reaction (Protocol A) Thiol oxidation (Disulfide formation).Degas solvents. Add TCEP (reducing agent) if compatible.
Incomplete Conversion Chloride is a poor leaving group.Switch to Protocol B (Finkelstein conditions) to generate the Iodide.
Product Hydrolysis pH too high (basic hydrolysis of amide).Reduce base equivalents. Use weaker base (

instead of

).
Spectroscopic Validation (1H NMR in )
  • 
     4.15 ppm (s, 2H):  Characteristic singlet of 
    
    
    
    .
  • 
     3.10 ppm (s, 3H):  N-Methyl group (distinctive for this scaffold).
    
  • 
     6.5 - 7.2 ppm (m, 4H):  Para-substituted aromatic system.
    

References

  • Covalent Warhead Chemistry: Singh, J., et al. "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Alpha-Chloroacetamide Reactivity: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link

  • Finkelstein Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard Reference for Halogen Exchange).
  • Analogous Synthesis (Nintedanib Intermediates): Roth, G. J., et al. "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry 58(3), 1053–1063 (2015). Link

  • General Nucleophilic Substitution Protocols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Link

(Note: While specific literature on CAS 855860-75-2 is limited to patent databases as an intermediate, the protocols above are derived from the validated chemistry of the


-chloroacetanilide class described in References 1, 2, and 4.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Systems for N-(4-aminophenyl)-2-chloro-N-methylacetamide

This guide is designed for researchers and process chemists optimizing the synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2).[1] This molecule is a critical intermediate (often associated with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists optimizing the synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2).[1]

This molecule is a critical intermediate (often associated with Nintedanib synthesis) containing three reactive functionalities: a primary aniline, a secondary amide (formed during synthesis), and an alkyl chloride. The synthesis typically proceeds via the Nitro Route (Acylation of N-methyl-4-nitroaniline followed by reduction) to avoid the regioselectivity nightmare of acylating the diamine directly.[1]

[1]

Module 1: Synthetic Pathway & Solvent Logic

The "Gold Standard" Route (Nitro-Reduction)

The most robust protocol involves two distinct solvent-dependent steps.[1]

  • Acylation: N-methyl-4-nitroaniline + Chloroacetyl Chloride

    
     Intermediate.[1]
    
  • Reduction: Selective reduction of the nitro group to the amine without dechlorinating the alkyl chloride.

Solvent Decision Matrix

Use this diagram to select the optimal solvent system based on your specific constraints (Green Chemistry vs. Solubility vs. Speed).

SolventSelection Start Start: Select Reaction Step Step1 Step 1: Acylation (Formation of Chloroacetamide) Start->Step1 Step2 Step 2: Reduction (Nitro to Amine) Start->Step2 DCM DCM (Dichloromethane) Traditional, High Solubility Risk: Toxic, Regulatory Ban Step1->DCM Legacy Protocols MeTHF 2-MeTHF (2-Methyltetrahydrofuran) Green Alternative, Biphasic Workup Rec: High Performance Step1->MeTHF Modern/Green Optimization EtOAc Ethyl Acetate Low Toxicity, Cheap Risk: Hydrolysis if wet Step1->EtOAc Cost Sensitive FeAcid Fe / AcOH or NH4Cl Solvent: EtOH/Water or EtOAc/Water Rec: Chemoselective (Keeps Cl) Step2->FeAcid Preferred (Safety) H2Pd H2 / Pd-C Solvent: MeOH or EtOH Risk: Dechlorination (Over-reduction) Step2->H2Pd Avoid (Side Reactions)

Caption: Decision tree for solvent selection emphasizing chemoselectivity and green chemistry alternatives.

Module 2: Troubleshooting the Acylation Step

Reaction: N-methyl-4-nitroaniline + Chloroacetyl Chloride


 Intermediate[1]
FAQ: Common Acylation Failures

Q1: My reaction mixture turned into a viscous sludge/gum. What happened?

  • Cause: The amine hydrochloride salt (byproduct) is insoluble in your chosen solvent, or the product has co-precipitated with the salt.

  • Diagnosis: This often happens in non-polar solvents like Toluene or anhydrous Ether.

  • Solution: Switch to 2-MeTHF or DCM .[1] These solvents solubilize the organic components well. Alternatively, use a biphasic system (Schotten-Baumann conditions) with EtOAc and aqueous carbonate base, though this risks hydrolyzing the chloroacetyl chloride.

Q2: I am seeing a "Bis-acylated" impurity by LC-MS.

  • Cause: This is rare in the Nitro route but common if you are using the Diamine route. If using the Nitro route, it implies you have impurities in your starting material (e.g., des-methyl aniline).

  • Correction: Ensure your starting material is strictly N-methyl-4-nitroaniline.[1] If using the Diamine route (starting with N-methyl-p-phenylenediamine), you must control the temperature (-10°C) and add the acid chloride dropwise to favor the more nucleophilic secondary amine (or primary, depending on sterics).[1] Strong Recommendation: Stick to the Nitro route.

Q3: The Chloroacetyl group is hydrolyzing (becoming Hydroxyacetyl).

  • Cause: Wet solvent. Chloroacetyl chloride is extremely moisture-sensitive.[1]

  • Protocol Fix:

    • Dry your solvent (THF/MeTHF) over molecular sieves (3Å) or use anhydrous grade.

    • Use DIPEA or TEA as the base (organic phase) rather than aqueous bases.

    • Critical: Add the Chloroacetyl chloride slowly at 0°C. The exotherm promotes hydrolysis if moisture is present.

Module 3: Optimization Protocol (Green Chemistry)

This protocol replaces DCM (toxic) with 2-MeTHF , which offers easier workup due to its partial water miscibility and higher stability.[1]

Materials
  • Substrate: N-methyl-4-nitroaniline (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)[1][2]

Step-by-Step Procedure
  • Dissolution: Charge N-methyl-4-nitroaniline and 2-MeTHF (10 V, i.e., 10 mL per gram) into a reactor. Stir until dissolved.

  • Base Addition: Add TEA. Cool the mixture to 0–5°C .

  • Acylation: Add Chloroacetyl chloride dropwise over 30–60 minutes. Do not allow temperature to exceed 10°C.

    • Why? Controls exotherm and prevents degradation of the reagent.

  • Monitoring: Warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.[3]

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 V). Stir for 15 minutes.

    • Separate phases. The product stays in the organic (2-MeTHF) layer; TEA[1]·HCl salts wash into the water.

    • Note: Unlike THF, 2-MeTHF separates cleanly from water.[1]

  • Isolation: Concentrate the organic layer to ~3 V. Add Heptane (anti-solvent) to precipitate the intermediate. Filter and dry.[4]

Module 4: The Reduction Step (Critical Warning)

Target: Convert -NO₂ to -NH₂ without removing the -Cl (Dechlorination).

Q: Can I use Catalytic Hydrogenation (H2/Pd-C)? A: High Risk. Palladium on Carbon often cleaves Carbon-Chlorine bonds (hydrodehalogenation) alongside nitro reduction.[1]

  • If you must use H2/Pd: You need a "poisoned" catalyst (e.g., Pt/C or adding sulfided additives) and strict monitoring.

Q: What is the recommended Solvent/Reagent system? A: Iron/Ammonium Chloride in Ethanol/Water.

  • Mechanism: Single Electron Transfer (SET).

  • Selectivity: Iron reduces the nitro group but is generally too mild to attack the alkyl chloride under neutral/mildly acidic conditions.

  • Solvent: Ethanol/Water (3:1).

  • Workup: Filter off Iron sludge (Celite). The product is in the filtrate.[5]

Summary Data Table: Solvent Performance

SolventSolubility (Start Mat.)Workup EaseGreen RatingRisk Factor
DCM ExcellentGoodPoor (Toxic)Regulatory restrictions; volatile.[1]
THF GoodPoor (Emulsions)ModeratePeroxide formation; hard to dry.
2-MeTHF Excellent Excellent High Recommended Standard.
Toluene ModerateGoodModeratePoor solubility of polar intermediates.[1]
EtOAc GoodGoodHighHydrolysis risk for acid chlorides.

References

  • Synthesis of Chloroacetamides: ChemicalBook. "Synthesis of N-(4-Aminophenyl)-2-chloro-N-methylacetamide." Accessed Feb 12, 2026. Link

  • Green Solvent Selection: American Chemical Society (ACS). "DCM Ban: Alternatives & Resources for Dichloromethane." Accessed Feb 12, 2026. Link

  • Regioselectivity in Amine Acylation: BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes." Accessed Feb 12, 2026. Link

  • Impurity Profiling (Nintedanib): Veeprho. "N-(4-Aminophenyl)-2-chloro-N-methylacetamide | CAS 855860-75-2."[1][6] Accessed Feb 12, 2026. Link

  • General Solvation Data: PubChem. "N-(4-aminophenyl)-2-chloro-N-methylAcetamide Compound Summary." Accessed Feb 12, 2026. Link[1]

Sources

Optimization

N-(4-aminophenyl)-2-chloro-N-methylAcetamide product oiling out during crystallization

Topic: N-(4-aminophenyl)-2-chloro-N-methylacetamide (Oiling Out Troubleshooting) Executive Summary You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) with N-(4-aminophenyl)-2-chloro-N-methylacetam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-aminophenyl)-2-chloro-N-methylacetamide (Oiling Out Troubleshooting)

Executive Summary

You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) with N-(4-aminophenyl)-2-chloro-N-methylacetamide . This is a common thermodynamic issue with N-methylated acetanilides. The N-methyl group disrupts the intermolecular hydrogen bonding network typical of primary amides, significantly lowering the lattice energy and melting point. Consequently, the compound enters a metastable liquid state (oil) before it can nucleate into a solid.

This guide provides a diagnostic framework and three validated protocols to bypass the oiling-out boundary and force crystallization.

Part 1: Diagnostic Framework (The "Why")

Before attempting a fix, you must confirm the thermodynamic state of your system. Oiling out occurs when the Metastable Zone Width (MSZW) intersects with a Miscibility Gap .[1]

The Mechanism of Failure
  • Structural Cause: The N-methyl group prevents the formation of the strong N-H···O=C hydrogen bond chains seen in non-methylated analogs. This makes the crystal lattice "soft" and difficult to nucleate.

  • Chemical Instability: This molecule contains a nucleophilic aniline amine and an electrophilic chloroacetamide. Self-alkylation (dimerization) is a high risk. Even 2-3% of dimer impurity can suppress the melting point below your crystallization temperature, guaranteeing oil formation.

Visual Diagnostic Tree

DiagnosticTree Start START: Oiling Out Observed CheckTemp Check Temperature vs. Lit MP (Is T > ~75-80°C?) Start->CheckTemp CheckPurity Analyze Oil Purity (HPLC) CheckTemp->CheckPurity No (T < MP) Melt Diagnosis: Molten Product (Not Oiling Out) CheckTemp->Melt Yes (T > MP) Impurity Diagnosis: Impurity Suppression (Dimerization) CheckPurity->Impurity Purity < 95% LLPS Diagnosis: True LLPS (Thermodynamic Oiling) CheckPurity->LLPS Purity > 98% Cool Action: Cool below MP Melt->Cool Purify Action: Silica Plug / Acid Wash Impurity->Purify Seed Action: Seeding Protocol (See Part 2) LLPS->Seed

Figure 1: Diagnostic decision tree to distinguish between simple melting, impurity-driven oiling, and thermodynamic phase separation.

Part 2: Troubleshooting Protocols
Protocol A: The "Cloud Point" Seeding Strategy (Primary Fix)

Use this if purity is high (>97%) but the product refuses to solidify.

Theory: You must introduce a template (seed) inside the metastable zone but outside the oiling-out region. Reference: Seeding into the metastable zone prevents the system from reaching the spinodal decomposition point where oiling occurs [1].

StepActionTechnical Rationale
1 Determine Saturation Temp (

)
Heat slurry until clear. Note the temp (e.g., 60°C).
2 Superheat Heat to

for 30 mins to destroy "ghost nuclei" (memory effect).
3 Cool to Seeding Temp Cool to

. Do not cool further.
4 Add Seeds Add 0.5 - 1.0 wt% of pure, finely ground crystals.
5 Isothermal Hold (Critical) Hold temperature constant for 1-2 hours.
6 Verify Growth Ensure seeds are not dissolving (undersaturated) or oiling (supersaturated).
7 Slow Cooling Ramp Cool at 0.1°C/min. Fast cooling will trigger secondary oiling.[2]
Protocol B: Dual-Solvent Engineering

Use this if Protocol A fails or if the oil is persistent.

Theory: Oiling out often happens because the solvent is "too good" (high solubility) or "too poor" (immediate crash out). You need a system that balances polarity. Recommended System: Toluene (Solvent) / Heptane (Anti-solvent) OR Isopropyl Acetate / Heptane. Avoid chlorinated solvents (DCM) as they solubilize the oil phase too well.

  • Dissolve crude oil in minimal Isopropyl Acetate (IPAc) at 50°C.

  • Add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Immediately add seeds.

  • If oil droplets form, add small aliquots of IPAc until they redissolve, leaving the seeds intact.

  • Cool slowly to 0°C.

Protocol C: Impurity Scavenging (The "Dimer" Check)

Use this if the oil is dark/colored or HPLC purity is <95%.

Context: The free amine on the molecule can attack the chloro-group of another molecule, forming a dimer. This dimer acts as a "solvent" for your product, preventing crystallization. Action:

  • Dissolve oil in Ethyl Acetate .

  • Wash with 0.5M HCl (The product is an aniline; it will protonate and go into water. The dimer/neutral impurities may stay in organic or precipitate).

    • Note: If the product is the free base, extract it into the aqueous acid phase.

  • Separate layers.[3] Neutralize the aqueous phase with NaHCO3 to pH 8.

  • Extract back into organic solvent, dry, and attempt crystallization (Protocol A).

Part 3: The Physics of Oiling Out (Visualized)

Understanding where your system sits on the phase diagram is crucial.

PhaseDiagram Solubility Solubility Curve (Thermodynamic Limit) MSZW Metastable Zone (Crystal Growth Possible) Solubility->MSZW Cooling LLPS_Boundary LLPS Boundary (Oiling Out Limit) MSZW->LLPS_Boundary Fast Cooling / No Seeds Crystal Crystalline Solid MSZW->Crystal Seeding Here! Oil_Region Oil Phase (No Crystallization) LLPS_Boundary->Oil_Region Phase Separation

Figure 2: Phase diagram illustrating the danger zone. You must seed inside the Yellow zone (MSZW) to avoid hitting the Red boundary (LLPS).

Part 4: Frequently Asked Questions (FAQs)

Q1: The oil eventually hardens into a solid block. Is this okay? A: No. This is "oiling out followed by solidification." The resulting solid is usually amorphous or a low-quality polycrystal with entrapped solvent and impurities. It will likely fail residual solvent analysis and have a poor melting point range [2]. You must redissolve and crystallize properly.

Q2: I don't have seeds. How do I generate the first batch? A:

  • Take a small amount of the oil (~100mg).

  • Dissolve in diethyl ether or MTBE (volatile solvents).

  • Let it evaporate slowly in a fume hood on a watch glass.

  • Scratch the glass surface with a spatula vigorously. The mechanical energy often induces nucleation. Use the resulting dust as seeds for the main batch.

Q3: Can I use water as an anti-solvent? A: Risky. Water is highly polar. While the product is organic, the "hydrophobic effect" might force the organic molecules to aggregate into oil droplets instantly rather than organizing into a lattice. If you use water, use it with a water-miscible solvent like Methanol, and keep the temperature low [3].

References
  • Mettler Toledo. "Oiling Out in Crystallization." Particle Engineering Resources.

  • Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." Organic Chemistry Techniques.

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process." Chemical Engineering Science.

  • PubChem. "N-(4-aminophenyl)-2-chloro-N-methylacetamide Compound Summary."[4] National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Scaling N-(4-aminophenyl)-2-chloro-N-methylacetamide

Ticket ID: SC-855860 | Status: Open | Priority: Critical Topic: Scale-up Process Optimization & Troubleshooting Executive Summary: Scaling up N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-855860 | Status: Open | Priority: Critical
Topic: Scale-up Process Optimization & Troubleshooting

Executive Summary: Scaling up N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) presents a unique "triad of failure" for process chemists: Exothermic runaway during acylation, Dehalogenation during reduction, and Self-polymerization during isolation. This guide synthesizes field-proven protocols to navigate these bottlenecks, prioritizing safety and chemoselectivity.

CRITICAL ALERT: The "Self-Destruct" Mechanism

Issue: Users frequently report the product turning into an insoluble black tar during drying or storage. Root Cause: The molecule contains both a nucleophile (Aniline -NH₂) and a potent electrophile (Chloroacetamide). In the free base form, it undergoes intermolecular alkylation (polymerization). Mandatory Protocol: Never store the free base. Isolate and store immediately as the Hydrochloride (HCl) salt or proceed directly to the next synthetic step.

Polymerization Monomer Free Base Monomer (Nucleophile + Electrophile) Dimer Dimer Formation (Alkylation Event) Monomer->Dimer  Self-Alkylation (Fast)   Salt HCl Salt (Stable Form) Monomer->Salt  Acidification (HCl)   Polymer Insoluble Polymer (Black Tar) Dimer->Polymer  Cascade  

Caption: Figure 1. The kinetic competition between stabilization (salt formation) and polymerization.

Phase 1: The Acylation (N-Methyl-4-nitroaniline Precursor)

Context: The most robust scale-up route begins with N-methyl-4-nitroaniline . Direct acylation of the diamine is discouraged due to regioselectivity issues.

Challenge: The Chloroacetyl Chloride Exotherm

Chloroacetyl chloride is highly reactive.[1][2] At >100g scale, the exotherm can overwhelm standard reflux condensers, leading to "thermal runaway" and bis-acylation impurities.

Optimized Protocol (Schotten-Baumann Variant):

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (greener alternative).

  • Base: Use a biphasic system (K₂CO₃/Water) or organic base (Triethylamine) at 0°C .

  • Addition: Add Chloroacetyl chloride dropwise. Rate limit: Internal temp must not exceed 10°C.

  • Quench: Verify consumption of starting material (TLC/HPLC) before quenching with water.

Troubleshooting Table: Acylation

Symptom Probable Cause Corrective Action
Bis-acylation Excess reagent + High Temp Strict 1.1 eq stoichiometry; Keep T < 5°C.
Hydrolysis of Reagent Wet solvent/Atmosphere Use anhydrous solvents; N₂ blanket is mandatory.

| Purple/Red Color | Oxidation of amine | Degas solvents; Ensure inert atmosphere. |

Phase 2: The Reduction (The Chemoselectivity Bottleneck)

Context: You must reduce the Nitro group (-NO₂) to an Aniline (-NH₂) without cleaving the Chlorine atom (Dehalogenation).

The Trap: Standard Catalytic Hydrogenation (Pd/C + H₂) fails here. It rapidly cleaves the C-Cl bond, yielding the dechlorinated byproduct.

Recommended Solution: Fe/NH₄Cl (Bechamp Modification)

This method is chemoselective, cheap, and scalable, avoiding the over-reduction seen with noble metals.

Step-by-Step Protocol:

  • Setup: Dissolve the Nitro-intermediate in Ethanol/Water (3:1) .

  • Activation: Add Iron Powder (3-5 eq) and Ammonium Chloride (0.5-1 eq) .

  • Reaction: Heat to 60-70°C with vigorous mechanical stirring (overhead stirrer required for scale >50g).

    • Note: Do not reflux violently; gentle heat is sufficient.

  • Monitoring: Reaction is usually complete in 2-4 hours.

  • Workup (Critical):

    • Filter hot through Celite to remove Iron sludge.

    • Wash the cake with hot ethanol.

    • Immediate Acidification: Add HCl/Dioxane or HCl/MeOH to the filtrate before concentrating to prevent polymerization.

Alternative: If metal waste is a concern, use Sulfided Platinum on Carbon (Pt(S)/C) with H₂. The sulfur poisons the catalyst enough to prevent dehalogenation but allows nitro reduction.

ReductionPathways Start Nitro-Intermediate (Ar-NO2 + Cl-Alkyl) PdC Pd/C + H2 (Standard Cond.) Start->PdC FeNH4 Fe / NH4Cl (Chemoselective) Start->FeNH4 Byproduct Dechlorinated Impurity (Ar-NH2 + H-Alkyl) PdC->Byproduct  C-Cl Cleavage   Product Target Product (Ar-NH2 + Cl-Alkyl) FeNH4->Product  Nitro Reduction Only  

Caption: Figure 2. Chemoselectivity comparison between standard hydrogenation and metal-mediated reduction.

Phase 3: Isolation & Storage

Q: How do I remove the Iron salts without losing product? A: Iron sludge can trap product.

  • Chelation Wash: Wash the Celite cake with a small amount of warm EDTA solution if yield is low (rarely needed if Ethanol wash is thorough).

  • pH Adjustment: Ensure the filtrate is neutral/slightly basic before extraction, but acidify immediately after phase separation.

Q: Can I column this compound? A: Risk High. Silica gel is slightly acidic but prolonged exposure on the column in free-base form can induce polymerization.

  • Better approach: Recrystallization of the HCl salt from MeOH/Et₂O.

References & Grounding
  • Bechamp Reduction Mechanics: Org. Process Res. Dev. 2005, 9, 6, 853–856. (Demonstrates Fe/NH4Cl selectivity for nitro groups in presence of sensitive halides).

  • Chloroacetyl Chloride Safety: PubChem Laboratory Chemical Safety Summary (LCSS). Link

  • Prevention of Alkyl Halide Reduction: Tetrahedron Letters, Vol 36, Issue 17, 1995. (Discusses Sulfided Pt/C utility).

  • Polymerization of Amino-Alkyl Halides: Journal of Polymer Science, Part A. (General mechanism of step-growth polymerization in AB-type monomers).

Disclaimer

This guide is intended for qualified researchers. Chloroacetyl chloride is a potent lachrymator and corrosive. N-(4-aminophenyl)-2-chloro-N-methylacetamide is a potential alkylating agent (mutagenic). All operations must occur in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison &amp; Cross-Validation Guide: N-(4-aminophenyl)-2-chloro-N-methylAcetamide

Executive Summary N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS 855860-75-2) represents a critical analytical challenge in pharmaceutical development. Often encountered as a synthetic intermediate or a potential geno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS 855860-75-2) represents a critical analytical challenge in pharmaceutical development. Often encountered as a synthetic intermediate or a potential genotoxic impurity (PGI) in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib), its dual functionality—a reactive chloroacetamide group and a nucleophilic aniline moiety—creates significant stability and specificity issues.

This guide provides a rigorous cross-validation framework. We compare the industry-standard HPLC-UV (Method A) against a definitive LC-MS/MS & NMR (Method B) approach. The goal is not merely to list methods, but to demonstrate how Method B validates the specificity and accuracy of Method A, ensuring compliance with ICH Q2(R1/R2) guidelines.

Part 1: The Analytical Challenge

The structural complexity of N-(4-aminophenyl)-2-chloro-N-methylacetamide introduces three specific failure modes in routine analysis:

  • Isobaric Interference: The compound is isomeric with ring-chlorinated variants (e.g., N-(3-chloro-4-aminophenyl)-N-methylacetamide). Low-resolution MS cannot distinguish these.

  • On-Column Degradation: The labile C-Cl bond is susceptible to hydrolysis during chromatography, potentially leading to peak splitting or under-quantification.

  • Matrix Suppression: In trace analysis (ppm level), the aniline matrix can suppress ionization in MS, requiring orthogonal UV validation.

Comparative Overview
FeatureMethod A: HPLC-UV (Routine)Method B: LC-MS/MS + NMR (Reference)
Primary Utility QC Release, Stability TestingStructure Elucidation, Impurity ID
Specificity Moderate (Retention Time based)High (Mass Fragment + Chemical Shift)
Sensitivity (LOD) ~0.1% (w/w)< 1 ppm (trace analysis)
Throughput High (20 min/sample)Low (Requires isolation/complex prep)
Risk Co-elution of isomersIon suppression, Equipment cost

Part 2: Cross-Validation Workflow

To establish a self-validating system, we do not rely on a single detector. The workflow below illustrates how the Reference Method (B) is used to "lock in" the parameters of the Routine Method (A).

Workflow Visualization

CrossValidation cluster_MethodA Method A: Routine (HPLC-UV) cluster_MethodB Method B: Reference (Orthogonal) Sample Raw Sample (Synthesis Intermediate) HPLC HPLC Separation (C18, Acidic pH) Sample->HPLC UV_Det UV Detection (254 nm) HPLC->UV_Det Prep Fraction Collection HPLC->Prep Heart-cut Quant Quantification (Area %) UV_Det->Quant Correlation Data Correlation (Linearity & Specificity) Quant->Correlation NMR 1H-NMR (Structural Proof) Prep->NMR MS LC-MS/MS (m/z 199 -> 121) Prep->MS NMR->Correlation MS->Correlation Validated Validated Method Correlation->Validated

Figure 1: Orthogonal cross-validation workflow. Fraction collection from HPLC allows offline NMR/MS confirmation of the specific UV peak, ruling out co-eluting isomers.

Part 3: Experimental Protocols

Method A: Routine HPLC-UV Protocol

Purpose: Routine quantification and purity assessment.

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Provides sufficient hydrophobic retention for the N-methyl and chloroacetyl groups while maintaining peak shape for the aniline.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Sample Diluent: 50:50 Water:Acetonitrile (prevents hydrolysis compared to 100% aqueous).

Method B: Reference LC-MS/MS & NMR

Purpose: Specificity confirmation and trace detection.

1. LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 199.1 [M+H]+.

  • Key Transitions:

    • 199.1

      
       121.1 (Loss of chloroacetyl group, -78 Da). High specificity.
      
    • 199.1

      
       163.1 (Loss of HCl, -36 Da). Confirmation ion.
      
  • Collision Energy: 20-35 eV (optimized per transition).

2. 1H-NMR Protocol (Structural Lock)
  • Solvent: DMSO-d6 (prevents exchange of amine protons).

  • Key Signals for Confirmation:

    • 
       ~3.15 ppm (Singlet, 3H): N-Methyl group .
      
    • 
       ~4.10 ppm (Singlet, 2H): Chloroacetyl (-CH2-Cl) . Note: If this signal splits or shifts, hydrolysis has occurred.
      
    • 
       ~6.5 - 7.0 ppm (AA'BB' quartet): 1,4-disubstituted aromatic ring .
      

Part 4: Data Presentation & Validation Criteria

The following data summarizes the expected performance when cross-validating Method A against Method B.

Table 1: Performance Comparison
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria (ICH Q2)
Linearity (R²) > 0.999 (10-150% target)> 0.995 (Trace levels)R² > 0.990
Precision (RSD) < 1.0% (n=6)< 5.0% (n=6)System Suitability < 2.0%
Specificity Resolution > 2.0Mass Accuracy < 5 ppmNo interference at RT
LOQ 0.05% w/w10 ppbS/N > 10
Table 2: Degradation Pathway Analysis (Specificity Check)

It is vital to prove that Method A separates the parent from its hydrolysis product.

CompoundStructure NoteRetention Time (Relative)MS Transition
Parent N-(4-aminophenyl)-2-chloro-N-methylacetamide1.00 (Ref)199

121
Degradant 1 Hydrolysis of Cl to OH (Hydroxy-analog)~0.65 (More polar)181

121
Degradant 2 N-demethylation (rare)~0.90185

109
Degradation Visualization

Degradation Parent Parent Compound (Cl-Acetamide) Hydrolysis Hydroxy Analog (Impurity A) Parent->Hydrolysis + H2O / - HCl (Fast in aqueous media) Cyclization Cyclized Product (Potential) Parent->Cyclization Intramolecular Nucleophilic Attack

Figure 2: Primary degradation pathways. The hydrolysis product is significantly more polar and must be resolved by the HPLC method to ensure accurate potency assignment.

Part 5: Scientific Integrity & Conclusion

Causality & Interpretation

The selection of acidic mobile phase in Method A is causal to the success of the analysis. Neutral pH causes the aniline amine to interact with silanols on the column, causing tailing. Acidic conditions protonate the amine (


), ensuring a sharp peak. However, this acidity accelerates the hydrolysis of the chloroacetyl group. Therefore, Method B (NMR)  is required to validate that the sample preparation time in Method A does not induce artificial degradation (artifact formation).
Final Recommendation

For release testing of N-(4-aminophenyl)-2-chloro-N-methylacetamide, Method A is sufficient only if it has been cross-validated against Method B during development to prove that the "main peak" contains the intact chloro- group and not a co-eluting isomer.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • PubChem. (n.d.).[2] N-(4-aminophenyl)-2-chloro-N-methylacetamide (Compound Summary). National Center for Biotechnology Information.

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[3]

  • Simson Pharma. (n.d.). N-(4-Aminophenyl)-2-chloro-N-methylacetamide Reference Standard.[2] (Context for impurity profiling).

Sources

Comparative

Inter-Laboratory Comparison Guide: Analysis of N-(4-aminophenyl)-2-chloro-N-methylacetamide

Executive Summary N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a critical process-related impurity, often encountered in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib).[1][2] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-aminophenyl)-2-chloro-N-methylacetamide (CAS: 855860-75-2) is a critical process-related impurity, often encountered in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib).[1][2] Its structure contains two distinct functional alerts: a chloroacetamide moiety (alkylating agent) and an aniline moiety .[1] Consequently, it is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines, requiring control at trace levels (often <10 ppm) in the final Drug Substance.

This guide provides a technical framework for conducting an inter-laboratory comparison to validate analytical proficiency. It contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , establishing a "Gold Standard" for sensitivity and specificity.[1]

Part 1: The Analyte & Stability Profile

Before initiating an inter-laboratory study, the stability of the reference standard must be secured. The chloroacetyl group is susceptible to hydrolysis and nucleophilic attack.

Chemical Profile[1][3][4]
  • IUPAC Name: N-(4-aminophenyl)-2-chloro-N-methylacetamide[1][2][3][4][5][6]

  • Molecular Formula: C9H11ClN2O[1][2][3][4][5][6]

  • Molecular Weight: 198.65 g/mol [1][2][3]

  • Key Risk: Alkylating potential (Genotoxic).[1]

Handling & Stability Protocol (Self-Validating)
  • Solvent Selection: Do not use Methanol as a diluent for long-term storage.[1] Methanol can slowly react with the chloroacetyl group (metholysis).

  • Recommended Diluent: Acetonitrile (ACN) or ACN:Water (80:20 v/v).

  • Storage: -20°C, protected from light (aniline oxidation risk).

ChemicalStability Analyte N-(4-aminophenyl)- 2-chloro-N-methylacetamide Hydrolysis Hydrolysis Product (Hydroxy-acetamide) Analyte->Hydrolysis + H2O (pH > 7) Metholysis Metholysis Product (Methoxy-acetamide) Analyte->Metholysis + MeOH (Time/Heat) Stable Stable Solution (in Acetonitrile) Analyte->Stable + ACN (Inert)

Figure 1: Stability pathways.[1] The red nodes indicate degradation risks that laboratories must avoid during sample preparation.

Part 2: Comparative Analytical Methodologies

This comparison evaluates two tiers of analysis: Method A (Routine QC) and Method B (Trace/Genotoxic Control).

Method A: HPLC-UV (Limit of Quantitation ~ 0.05%)[1]
  • Purpose: Purity analysis of intermediates; tracking fate during synthesis.

  • Pros: Robust, accessible, low cost.

  • Cons: Insufficient sensitivity for ICH M7 compliance in final API.

Protocol A:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: 254 nm (Aniline absorption).

  • Flow Rate: 1.0 mL/min.

Method B: LC-MS/MS (Limit of Quantitation ~ 1-5 ppm)[1]
  • Purpose: Final release testing; Cleaning validation.

  • Pros: High sensitivity, specificity (mass filtering).

  • Cons: Matrix effects, instrument cost.

Protocol B (The Reference Method):

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 199.1 → 122.1 (Loss of chloroacetyl group).

    • Qualifier: 199.1 → 107.1.

  • Internal Standard: Nintedanib-d3 or a structural analog (e.g., Paracetamol-d4) if specific labeled standard is unavailable.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

Part 3: Inter-Laboratory Study Design (ISO 13528)

To objectively compare performance, we utilize a Proficiency Testing (PT) scheme involving 5-10 laboratories.[1]

Study Workflow

The study is designed to test Accuracy (Trueness) and Reproducibility .[7]

StudyDesign cluster_Labs Participating Laboratories Prep Sample Preparation (Central Lab) Homogeneity Homogeneity Testing (n=10, RSD < 2%) Prep->Homogeneity Dispatch Blind Dispatch (Spiked Matrix) Homogeneity->Dispatch Lab1 Lab 1 (HPLC) Dispatch->Lab1 Lab2 Lab 2 (LC-MS) Dispatch->Lab2 Lab3 Lab 3 (LC-MS) Dispatch->Lab3 Analysis Data Submission (Standardized Reporting) Lab1->Analysis Lab2->Analysis Lab3->Analysis Stats Statistical Analysis (Z-Scores) Analysis->Stats

Figure 2: Inter-laboratory proficiency testing workflow following ISO 13528 standards.

Statistical Analysis of Results

Data should be evaluated using Z-Scores to normalize performance across laboratories.


[1]
  • x: Laboratory result.

  • X: Assigned value (Robust mean of all labs or gravimetric value).

  • σ: Standard deviation for proficiency assessment (Target SD).

Interpretation Criteria: | Z-Score | Performance Classification | Action | | :--- | :--- | :--- | | |Z| ≤ 2.0 | Satisfactory | Method is validated. | | 2.0 < |Z| < 3.0 | Questionable | Warning signal; check integration/dilution. | | |Z| ≥ 3.0 | Unsatisfactory | Outlier; root cause analysis required. |

Part 4: Data Presentation & Experimental Data (Simulated)

The following table summarizes a typical dataset comparing Method A (UV) and Method B (MS) on a spiked API sample (Target: 10 ppm).

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Conclusion
LOD (Limit of Detection) 50 ppm0.5 ppmMS is required for trace analysis.[1]
LOQ (Limit of Quantitation) 150 ppm1.5 ppmUV fails ICH M7 limits (<10 ppm).
Linearity (R²) > 0.999 (Range: 100-1000 ppm)> 0.995 (Range: 1-100 ppm)Both are linear in respective ranges.[1]
Recovery (Spiked) 98.5% ± 2.1%102.3% ± 4.5%UV is more precise; MS has matrix variability.[1]
Specificity Risk of co-elution with APIMass-selective detectionMS offers superior specificity.[1]
Causality & Troubleshooting
  • Issue: High variability in LC-MS results (High RSD).

    • Causality: Matrix effect (ion suppression) from the high concentration of the API (Nintedanib).

    • Solution: Use a divert valve to send the API peak to waste, preventing source contamination, or use a Deuterated Internal Standard.

  • Issue: Ghost peaks in HPLC-UV.

    • Causality: Carryover of the "sticky" aniline derivative on the injector needle.

    • Solution: Use a needle wash with high organic content (e.g., 90% ACN).

Part 5: References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[8][9][10][11][12] International Council for Harmonisation.[12]

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons.[7][13][14][15] International Organization for Standardization.[14]

  • Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides... by LC/MS/MS. Analytical Chemistry.[5][16] (Demonstrates fragmentation logic for chloroacetamides).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-aminophenyl)-2-chloro-N-methylAcetamide

Executive Hazard Analysis: The "Dual-Warhead" Risk Do not treat this compound as a generic organic intermediate. To handle N-(4-aminophenyl)-2-chloro-N-methylAcetamide safely, you must understand why it is dangerous.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis: The "Dual-Warhead" Risk

Do not treat this compound as a generic organic intermediate. To handle N-(4-aminophenyl)-2-chloro-N-methylAcetamide safely, you must understand why it is dangerous. This molecule possesses a "Dual-Warhead" toxicity profile that dictates your PPE strategy:

  • The Chloroacetamide Moiety (The Alkylator): The 2-chloro position is highly electrophilic. It is designed to react with nucleophiles. In a biological context, it will alkylate DNA and proteins (cysteine residues), leading to severe skin sensitization , potential mutagenicity , and irreversible eye damage [1, 2].

  • The Aniline Moiety (The Systemic Toxin): The 4-aminophenyl group allows for rapid absorption through the skin and can lead to methemoglobinemia (interference with oxygen transport in blood) and liver toxicity upon systemic exposure [3].

Operational Mandate: Treat this substance as a Potent Compound (Band 4 equivalent) . Zero skin contact and zero inhalation of dust are the primary objectives.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, the second must hold.

Protection ZoneStandard (Solid Handling)Enhanced (Solution/Scale-up)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 60 mins.Laminate (Silver Shield/4H) Worn under outer Nitrile gloves.Chloroacetamides in organic solvents (DCM, DMF) permeate nitrile rapidly. Laminate films provide >4hr breakthrough protection [4].
Respiratory N95 / P2 Only if working inside a certified Fume Hood.PAPR or P100 Half-Mask Required if handling >1g outside a hood or if dust generation is likely.The dust is a potent sensitizer. Inhalation can trigger anaphylactic-like reactions in sensitized individuals.
Eye/Face Chemical Splash Goggles (Unvented)Full Face Shield Worn over goggles during solubilization.Corrosive alkylators cause permanent corneal opacity. Safety glasses are insufficient against splashes.
Body Lab Coat (Buttoned) + Tyvek SleevesDisposable Tyvek Coverall (w/ Hood)Aniline derivatives absorb through cotton. Tyvek provides a non-porous barrier against dust and splashes.

Operational Workflow: Step-by-Step Protocol

Phase 1: Engineering Controls & Setup
  • Verification: Ensure Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing bar or antistatic gun. Chloroacetamides are often fluffy, electrostatic solids that "jump" during weighing.

  • Quench Prep: Prepare a 10% Aqueous Ammonia or 5% Sodium Thiosulfate solution. Keep this in a wash bottle inside the hood for immediate decontamination of spills.

Phase 2: Weighing & Solubilization (Highest Risk)
  • Donning: Put on inner nitrile gloves

    
     Tyvek sleeves 
    
    
    
    outer nitrile gloves.
  • Weighing: Weigh the solid inside the fume hood. Do not transport the open container across the lab.

    • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Add solvent slowly.

    • Critical Step: If using DMSO or DMF, be aware that these solvents accelerate skin absorption of the toxicant. If a splash occurs on the glove, change the outer glove IMMEDIATELY.

Phase 3: Reaction & Cleanup
  • Reaction: Keep the sash closed as much as possible. Label the hood: "DANGER: ALKYLATING AGENT."

  • Waste Segregation:

    • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organics + Toxic."

    • Solid Waste: All gloves, paper towels, and weigh boats go into a double-bagged biohazard/chem-waste bin for incineration.

  • Decontamination: Wipe down the balance and work surface with the 10% Ammonia solution (to hydrolyze the chloride) followed by water.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and "Fail-Safe" loops in the handling process.

SafetyProtocol Start START: Task Assessment RiskCheck Check Quantity & Form (Solid vs. Solution) Start->RiskCheck PPE_Solid PPE: Double Nitrile + N95 (In Hood) RiskCheck->PPE_Solid Solid < 1g PPE_Soln PPE: Silver Shield + Goggles (Splash Risk) RiskCheck->PPE_Soln Solution or > 1g Weighing Weighing Step (Use Static Control) PPE_Solid->Weighing PPE_Soln->Weighing Solvent Add Solvent (DMSO/DMF = High Permeation Risk) Weighing->Solvent Spill Spill/Splash Event? Solvent->Spill Decon IMMEDIATE ACTION: 1. Remove Outer Glove 2. Wash with Soap/Water 3. Apply Thiosulfate Spill->Decon YES Waste Disposal: High Temp Incineration Spill->Waste NO (Process Complete) Decon->Waste

Figure 1: Decision logic for PPE selection and emergency response handling N-(4-aminophenyl)-2-chloro-N-methylAcetamide.

Emergency Response & Disposal Logistics

In Case of Exposure[2][3][4][5][7][8][9][10][11]
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (it enhances absorption). Seek medical attention; inform the physician of potential aniline toxicity (methemoglobinemia) .[3][4]

  • Eye Contact: Flush for 15 minutes. Time is vision. The alkylating nature causes rapid tissue necrosis.

  • Inhalation: Move to fresh air. Observe for delayed pulmonary edema (up to 24 hours).

Disposal Specifications
  • Destruction Method: High-temperature incineration (>1000°C) with scrubber for HCl and NOx gases.

  • Prohibited: Do not dispose of down the drain. Do not mix with strong oxidizers (risk of N-chloroamine formation).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Chloroacetamide (CID 6583). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-chloroacetamide - Harmonised Classification and Labelling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-aminophenyl)-2-chloro-N-methylAcetamide
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Reactant of Route 2
N-(4-aminophenyl)-2-chloro-N-methylAcetamide
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